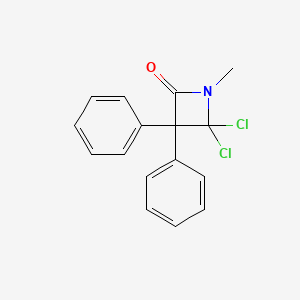
4,4-Dichloro-1-methyl-3,3-diphenylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dichloro-1-methyl-3,3-diphenylazetidin-2-one is a chemical compound known for its unique structure and properties. It belongs to the class of azetidinones, which are four-membered lactams. This compound is characterized by the presence of two chlorine atoms, a methyl group, and two phenyl groups attached to the azetidinone ring. Its molecular formula is C16H13Cl2NO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dichloro-1-methyl-3,3-diphenylazetidin-2-one typically involves the reaction of 4,4-dichloro-3,3-diphenylazetidin-2-one with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the methylation process. The reaction temperature and solvent choice are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4,4-Dichloro-1-methyl-3,3-diphenylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions result in the replacement of chlorine atoms with other functional groups.
Scientific Research Applications
4,4-Dichloro-1-methyl-3,3-diphenylazetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4-Dichloro-1-methyl-3,3-diphenylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mode of action fully.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dichloro-3,3-diphenylazetidin-2-one
- 1-Methyl-3,3-diphenylazetidin-2-one
- 4-Chloro-1-methyl-3,3-diphenylazetidin-2-one
Uniqueness
4,4-Dichloro-1-methyl-3,3-diphenylazetidin-2-one is unique due to the presence of both chlorine atoms and a methyl group on the azetidinone ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61741-05-7 |
|---|---|
Molecular Formula |
C16H13Cl2NO |
Molecular Weight |
306.2 g/mol |
IUPAC Name |
4,4-dichloro-1-methyl-3,3-diphenylazetidin-2-one |
InChI |
InChI=1S/C16H13Cl2NO/c1-19-14(20)15(16(19,17)18,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI Key |
KZBZHQLSRUHJRE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(C1(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















